molecular formula C9H11N3O4S B14813092 4-Cyclopropoxy-6-sulfamoylnicotinamide

4-Cyclopropoxy-6-sulfamoylnicotinamide

Cat. No.: B14813092
M. Wt: 257.27 g/mol
InChI Key: WZXYRIZJENZSII-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-sulfamoylnicotinamide is a chemical compound with the molecular formula C10H13N3O4S It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 4-position and a sulfamoyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-sulfamoylnicotinamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The initial step involves the preparation of the nicotinamide core, which can be achieved through the reaction of 3-cyanopyridine with ammonia.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction. This can be done by reacting the nicotinamide core with cyclopropyl alcohol in the presence of a suitable base.

    Sulfonation: The final step involves the introduction of the sulfamoyl group. This can be achieved by reacting the intermediate compound with sulfamoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or sulfamoyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original cyclopropoxy or sulfamoyl groups.

Scientific Research Applications

4-Cyclopropoxy-6-sulfamoylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-sulfamoylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Cyclopropoxy-6-sulfamoylpyridine: Similar structure but lacks the amide group.

    4-Cyclopropoxy-6-sulfamoylbenzamide: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness: 4-Cyclopropoxy-6-sulfamoylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclopropoxy and sulfamoyl groups allows for versatile reactivity and potential therapeutic applications.

Properties

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

IUPAC Name

4-cyclopropyloxy-6-sulfamoylpyridine-3-carboxamide

InChI

InChI=1S/C9H11N3O4S/c10-9(13)6-4-12-8(17(11,14)15)3-7(6)16-5-1-2-5/h3-5H,1-2H2,(H2,10,13)(H2,11,14,15)

InChI Key

WZXYRIZJENZSII-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C(=O)N)S(=O)(=O)N

Origin of Product

United States

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